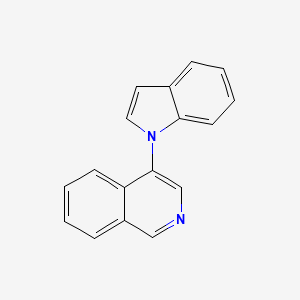
4-(1H-Indol-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-Indol-1-yl)isoquinoline is a heterocyclic compound that combines the structural features of both indole and isoquinoline. These two moieties are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring system is known for its wide-ranging biological activities, while the isoquinoline structure is found in many natural alkaloids and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-1-yl)isoquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-alkynylarylaldehydes with indole derivatives under catalytic conditions. For instance, the AgBF4-catalyzed self-reaction of ortho-alkynylarylaldehydes can yield isochromene intermediates, which can then be dehydrated to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Indol-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-(1H-Indol-1-yl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known drugs.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-1-yl)isoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive indole and isoquinoline derivatives. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Indole: Known for its presence in neurotransmitters like serotonin.
Isoquinoline: Found in natural alkaloids with various pharmacological activities.
Indolo[2,1-a]isoquinoline: A related compound with potential anticancer properties.
Uniqueness: 4-(1H-Indol-1-yl)isoquinoline is unique due to its combined indole and isoquinoline structures, which may confer a broader range of biological activities compared to its individual components. This duality makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C17H12N2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-indol-1-ylisoquinoline |
InChI |
InChI=1S/C17H12N2/c1-3-7-15-14(6-1)11-18-12-17(15)19-10-9-13-5-2-4-8-16(13)19/h1-12H |
InChI Key |
KPFFYEKTORBISF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CN=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















